1-cyclohexyl-N-(oxan-4-ylmethyl)methanamine
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Description
Scientific Research Applications
Catalysts and Ligands
- Methane Monooxygenases Models : Diiron(III) complexes of tridentate 3N ligands, resembling the structure of 1-cyclohexyl-N-(oxan-4-ylmethyl)methanamine, have been studied as functional models for methane monooxygenases. These complexes exhibit the ability to catalyze the selective hydroxylation of alkanes, demonstrating potential applications in synthetic chemistry and environmental remediation (Sankaralingam & Palaniandavar, 2014).
Material Science and Polymer Chemistry
- Polyimide Synthesis : Novel aromatic diamines containing cyclohexylidene moieties, which could be structurally related to 1-cyclohexyl-N-(oxan-4-ylmethyl)methanamine, have been synthesized for the preparation of polyimides. These polymers exhibit excellent thermal stability and good solubility, indicating their potential use in high-performance materials (Yi et al., 1997).
Synthetic Organic Chemistry
- Novel Aryloxyethyl Derivatives : Research into 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which are structurally analogous to 1-cyclohexyl-N-(oxan-4-ylmethyl)methanamine, has led to the identification of "biased agonists" of serotonin 5-HT1A receptors. These compounds show promise as potential antidepressant drug candidates due to their selective signal transduction pathways (Sniecikowska et al., 2019).
Crystal Structure Analysis
- Structural Characterization : The structural analysis of compounds structurally related to 1-cyclohexyl-N-(oxan-4-ylmethyl)methanamine has provided insights into their molecular configurations and potential for forming hydrogen bonds. Such studies are crucial for understanding the reactivity and interaction capabilities of these compounds (Li et al., 2017).
Chemical Synthesis
- Suzuki Cross-Couplings : Research on the utilization of 1,2-diamines, similar in structure to 1-cyclohexyl-N-(oxan-4-ylmethyl)methanamine, as ligands in metal-catalyzed cross-couplings has led to the development of methods for alkyl-alkyl Suzuki reactions. These findings open up new avenues for the synthesis of complex organic molecules at room temperature (Saito & Fu, 2007).
properties
IUPAC Name |
1-cyclohexyl-N-(oxan-4-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-4-12(5-3-1)10-14-11-13-6-8-15-9-7-13/h12-14H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABQLHJIMDAODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine |
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